![molecular formula C18H22BrNO B14171115 N-(2-Bromo-4-tricyclo[3.3.1.13,7]dec-1-ylphenyl)acetamide CAS No. 1459-51-4](/img/structure/B14171115.png)
N-(2-Bromo-4-tricyclo[3.3.1.13,7]dec-1-ylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Bromo-4-tricyclo[33113,7]dec-1-ylphenyl)acetamide is a complex organic compound characterized by the presence of a bromine atom, a tricyclo[33113,7]decane ring system, and an acetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromo-4-tricyclo[3.3.1.13,7]dec-1-ylphenyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromoaniline and tricyclo[3.3.1.13,7]decane derivatives.
Formation of Intermediate: The intermediate compound is formed through a series of reactions, including bromination and cyclization.
Acetamide Formation:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Bromo-4-tricyclo[3.3.1.13,7]dec-1-ylphenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Cyclization: The tricyclo[3.3.1.13,7]decane ring system can participate in cyclization reactions to form new ring structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted phenylacetamides, while oxidation and reduction can lead to different oxidation states and functional groups.
Applications De Recherche Scientifique
N-(2-Bromo-4-tricyclo[3.3.1.13,7]dec-1-ylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of N-(2-Bromo-4-tricyclo[3.3.1.13,7]dec-1-ylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The bromine atom and the tricyclo[3.3.1.13,7]decane ring system play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-Tricyclo[3.3.1.13,7]dec-1-ylphenyl)acetamide: Similar structure but lacks the bromine atom.
N-(2-Bromo-4-cyclohexylphenyl)acetamide: Similar structure but with a cyclohexyl ring instead of the tricyclo[3.3.1.13,7]decane ring.
Uniqueness
N-(2-Bromo-4-tricyclo[3.3.1.13,7]dec-1-ylphenyl)acetamide is unique due to the presence of the tricyclo[3.3.1.13,7]decane ring system, which imparts distinct steric and electronic properties. The bromine atom also enhances its reactivity and potential for further functionalization.
Propriétés
Numéro CAS |
1459-51-4 |
|---|---|
Formule moléculaire |
C18H22BrNO |
Poids moléculaire |
348.3 g/mol |
Nom IUPAC |
N-[4-(1-adamantyl)-2-bromophenyl]acetamide |
InChI |
InChI=1S/C18H22BrNO/c1-11(21)20-17-3-2-15(7-16(17)19)18-8-12-4-13(9-18)6-14(5-12)10-18/h2-3,7,12-14H,4-6,8-10H2,1H3,(H,20,21) |
Clé InChI |
ILVMPBQLHJPEPA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,5-Dibromo-N-[(3R,5S)-1-cyano-5-methyl-3-pyrrolidinyl]benzenesulfonamide](/img/structure/B14171034.png)
![4-[(3-Methoxy-1,2,4-thiadiazole-5-sulfonyl)methyl]benzonitrile](/img/structure/B14171037.png)
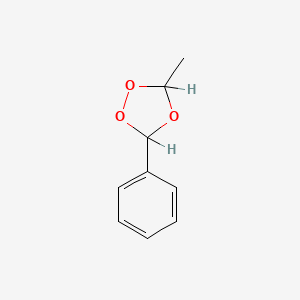

![3H-[1]benzothiolo[3,2-e]indole-1,2-dione](/img/structure/B14171050.png)
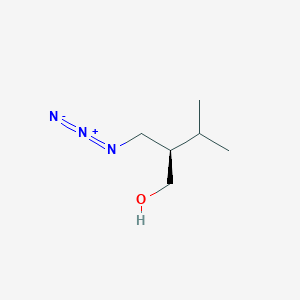


![1-[Bis(aziridin-1-yl)phosphoryl]-2,5-dimethylpyrrolidine](/img/structure/B14171102.png)
![[2-Oxo-2-(1-phenylethylamino)ethyl] 3,4-dimethylbenzoate](/img/structure/B14171103.png)
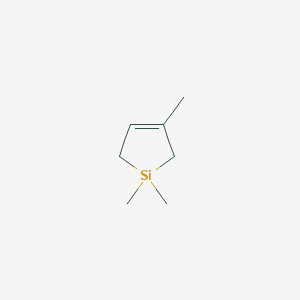
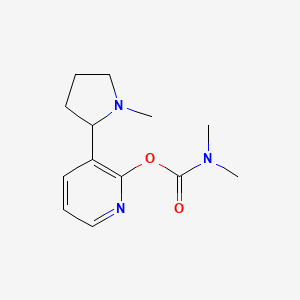
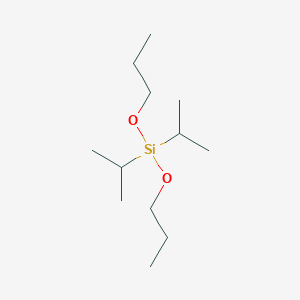
![2-(3-{[tert-Butyl(dimethyl)silyl]oxy}propyl)hexa-3,5-dienal](/img/structure/B14171131.png)
